4-(2,4-Dimethylphenyl)butan-2-ol
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Overview
Description
4-(2,4-Dimethylphenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a 2,4-dimethylphenyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,4-Dimethylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
4-(2,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol with a similar structure but lacking the phenyl group.
4-(2,4-Dimethoxyphenyl)butan-2-ol: A compound with methoxy groups instead of methyl groups on the phenyl ring.
Uniqueness
4-(2,4-Dimethylphenyl)butan-2-ol is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8,11,13H,5,7H2,1-3H3 |
InChI Key |
AZHHTPCTRQWIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(C)O)C |
Origin of Product |
United States |
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